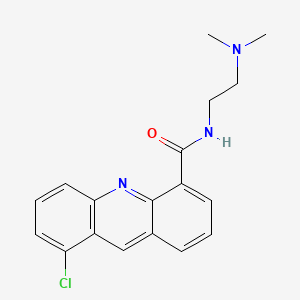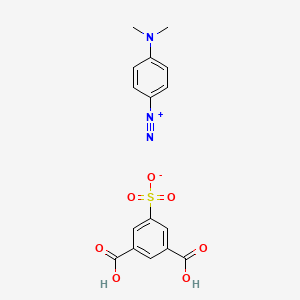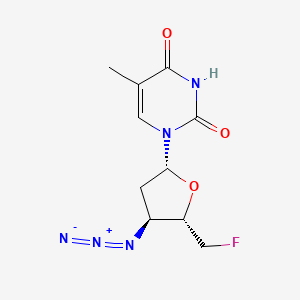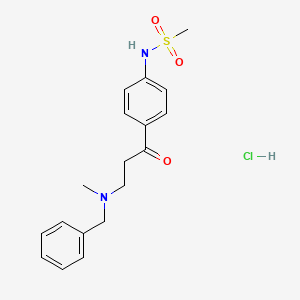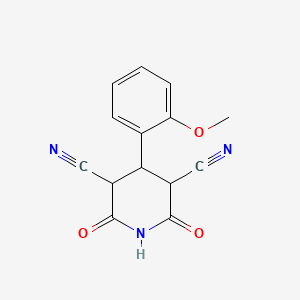
4-(2-Methoxyphenyl)-2,6-dioxo-3,5-piperidinedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyphenyl)-2,6-dioxo-3,5-piperidinedicarbonitrile is a complex organic compound with a unique structure that includes a methoxyphenyl group and a piperidinedicarbonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-2,6-dioxo-3,5-piperidinedicarbonitrile typically involves multiple steps. One common method starts with the reaction of 2-methoxyphenyl isocyanate with a suitable dicarbonitrile precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the addition of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-2,6-dioxo-3,5-piperidinedicarbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl ring.
Scientific Research Applications
4-(2-Methoxyphenyl)-2,6-dioxo-3,5-piperidinedicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-2,6-dioxo-3,5-piperidinedicarbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- Urapidil
- Other arylpiperazine derivatives
Uniqueness
4-(2-Methoxyphenyl)-2,6-dioxo-3,5-piperidinedicarbonitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxyphenyl group and piperidinedicarbonitrile core make it distinct from other similar compounds, providing unique opportunities for research and application .
Properties
CAS No. |
73843-58-0 |
|---|---|
Molecular Formula |
C14H11N3O3 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-2,6-dioxopiperidine-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H11N3O3/c1-20-11-5-3-2-4-8(11)12-9(6-15)13(18)17-14(19)10(12)7-16/h2-5,9-10,12H,1H3,(H,17,18,19) |
InChI Key |
FXXFRXLSZLHJFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C(C(=O)NC(=O)C2C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


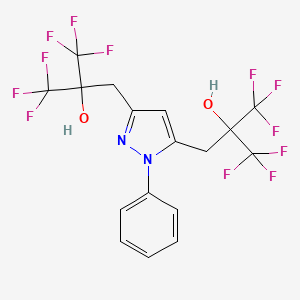
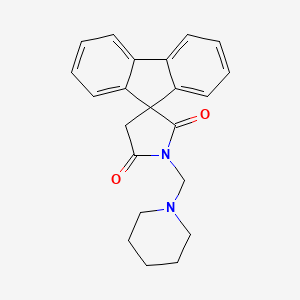
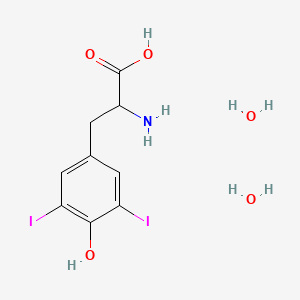
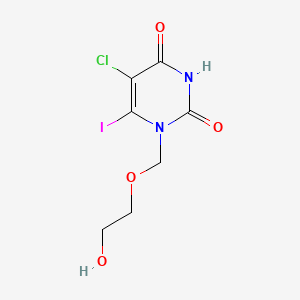
![2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane](/img/structure/B12810876.png)

